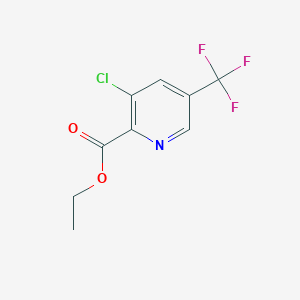

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMQYNZHBCNPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621493 | |

| Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-16-5 | |

| Record name | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including the presence of a trifluoromethyl group, a chlorine atom, and an ethyl ester functional group on a pyridine scaffold, make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.[1] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design.[2][3] This technical guide provides a comprehensive overview of the structure, properties, and synthetic considerations for this important compound.

Chemical Structure and Identifiers

The structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. An ethyl carboxylate group is located at the 2-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 5-position.

Molecular Structure:

Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 128073-16-5[4] |

| Molecular Formula | C₉H₇ClF₃NO₂[4] |

| Molecular Weight | 253.61 g/mol [5] |

| Synonyms | Ethyl 3-chloro-5-(trifluoromethyl)picolinate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference |

| Appearance | Colorless to light orange to yellow clear liquid | [6] |

| Boiling Point | 276.8 °C at 760 mmHg | [1] |

| Density | 1.389 g/cm³ | [1] |

| Refractive Index | 1.466 | [1] |

| Flash Point | 121.2 °C | [1] |

| LogP | 2.93050 | [1] |

Synthesis

This compound is typically synthesized from substituted pyridine precursors. A common synthetic route involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Ethanol (absolute)

-

Carbon monoxide (gas)

-

Bis(triphenylphosphine)palladium(II) chloride

-

Sodium acetate

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Autoclave reactor

Procedure:

-

To a high-pressure autoclave reactor, add 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, and the palladium catalyst system (bis(triphenylphosphine)palladium(II) chloride and dppb).

-

Evacuate the reactor and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous ethanol and the solvent to the reactor.

-

Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 11400.8 Torr).

-

Heat the reaction mixture to 120 °C and maintain for 2 hours with vigorous stirring.[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

-

The reaction mixture is then typically filtered to remove the catalyst and any inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent and excess ethanol.

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Note: This is a generalized protocol and optimal conditions (catalyst loading, solvent, temperature, pressure, and reaction time) may vary and should be determined experimentally.

Synthetic Utility and Workflow

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its functional groups allow for a variety of subsequent chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, and the pyridine ring itself can undergo further functionalization.

The following diagram illustrates a typical synthetic workflow where this compound is a key intermediate.

Synthetic workflow illustrating the utility of the title compound.

Spectroscopic Data

Detailed, publicly available spectra with peak assignments for this compound are scarce. However, based on its structure, the following characteristic signals would be expected in its spectroscopic analyses.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A quartet and a triplet in the aliphatic region corresponding to the ethyl group (-OCH₂CH₃). The quartet would be downfield due to the adjacent oxygen atom.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constants would be indicative of their meta-relationship.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the two carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester group.

-

Signals for the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing substituents.

-

A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.61 g/mol ).

-

The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-Cl and C-F stretching vibrations, although these can be more difficult to assign definitively.

Applications in Drug Discovery and Agrochemical Research

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group can significantly enhance a molecule's biological activity by improving its metabolic stability, increasing its lipophilicity (which can aid in cell membrane permeability), and altering its electronic properties to favor stronger binding to biological targets.[2][3]

Derivatives of this compound have been investigated for a range of applications, including as:

-

Herbicides: The pyridine ring is a common feature in many commercial herbicides.

-

Insecticides: The trifluoromethyl group can be crucial for insecticidal activity.

-

Fungicides: Novel fungicides often incorporate fluorinated heterocyclic moieties.

-

Pharmaceuticals: The trifluoromethylpyridine core has been explored in the development of kinase inhibitors for cancer therapy and agents targeting other biological pathways.[3]

The logical progression in utilizing this compound in a drug discovery or agrochemical development workflow is depicted below.

Workflow for drug/agrochemical discovery using the title compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring specialized equipment for high-pressure reactions, provides access to a scaffold with highly desirable properties for the development of new bioactive molecules. The data and workflows presented in this guide offer a technical foundation for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and agrochemical science, enabling them to leverage the unique characteristics of this compound in their research and development endeavors. Further detailed studies on its synthesis and the publication of its comprehensive spectroscopic data would be of significant benefit to the scientific community.

References

- 1. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 128073-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS number 128073-16-5

CAS Number: 128073-16-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key fluorinated building block in modern synthetic chemistry. The unique combination of a trifluoromethyl group, a chlorine atom, and an ethyl carboxylate on the pyridine scaffold imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, safety and handling protocols, and its role as a precursor in the synthesis of active ingredients. Detailed experimental methodologies and workflow diagrams are provided to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] The presence of both electron-withdrawing (trifluoromethyl, chloro) and electron-donating (ethyl ester) groups on the pyridine ring creates a unique electronic environment that influences its reactivity and physical characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 253.61 g/mol | --INVALID-LINK-- |

| CAS Number | 128073-16-5 | --INVALID-LINK-- |

| Appearance | Colorless to Light orange to Yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 276.8 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.389 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.466 | --INVALID-LINK-- |

| Flash Point | 121.2 °C | --INVALID-LINK-- |

| LogP | 2.93 | --INVALID-LINK-- |

Synthesis and Manufacturing

The synthesis of this compound typically involves the carboxylation of a pre-functionalized pyridine ring. A common industrial route involves the palladium-catalyzed reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethanol and carbon monoxide under pressure.[2]

Experimental Protocol: Synthesis via Palladium-Catalyzed Carboxylation

This protocol is based on a general process route and should be optimized for specific laboratory or pilot-plant conditions.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)

-

Ethanol (anhydrous)

-

Carbon Monoxide (CO) gas

-

Bis(triphenylphosphine)palladium(II) chloride

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium acetate

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane in an anhydrous solvent.

-

Reagent Addition: Anhydrous ethanol is added to the mixture.

-

Pressurization and Heating: The autoclave is sealed, purged with nitrogen, and then pressurized with carbon monoxide to approximately 11400 Torr.

-

Reaction: The reaction mixture is heated to 120 °C and stirred for 2 hours. The reaction progress should be monitored by an appropriate analytical method (e.g., GC-MS or HPLC).

-

Work-up: After cooling and venting the reactor, the crude reaction mixture is filtered to remove the catalyst and inorganic salts. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography to yield this compound.[2]

Applications in Agrochemical and Pharmaceutical Development

The trifluoromethylpyridine moiety is a critical pharmacophore in numerous active ingredients due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.[3][4] this compound serves as a versatile intermediate for introducing this key structural motif.

Case Study: Precursor to Synthetic Auxin Herbicides

While specific commercial products directly citing this CAS number are proprietary, this molecule is structurally analogous to key intermediates in the synthesis of arylpicolinate herbicides, such as Halauxifen-methyl.[5][6] These herbicides are synthetic auxins that induce phytotoxicity in susceptible broadleaf weeds.

The general synthetic strategy involves a cross-coupling reaction (e.g., Suzuki coupling) at the 6-position of the pyridine ring, followed by further functional group manipulations.

Signaling Pathway: Mode of Action of Derived Herbicides

Herbicides derived from this chemical class, such as Halauxifen-methyl, function by mimicking the natural plant hormone auxin.[1] This leads to a disruption of normal plant growth processes. The active molecule binds to auxin receptors (like AFB5), leading to the overstimulation of auxin-regulated genes. This disrupts cellular homeostasis, causing an overproduction of ethylene and abscisic acid (ABA), which ultimately results in senescence and plant death.[7]

Safety and Handling

This compound is considered hazardous. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | --INVALID-LINK-- |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | --INVALID-LINK-- |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of modern agrochemicals and potentially pharmaceuticals. Its synthesis, while requiring specialized equipment, follows established organometallic principles. Understanding its properties, reactivity, and the biological action of its derivatives is crucial for chemists and researchers aiming to leverage the unique characteristics of the trifluoromethylpyridine scaffold in the design of new bioactive molecules.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

IUPAC Name: ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate[1]

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid.[4] Its key properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1][5][6] |

| Molecular Weight | 253.61 g/mol | [1][5][6] |

| CAS Number | 128073-16-5 | [1] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

| Boiling Point | 276.8 °C at 760 mmHg | [2] |

| Flash Point | 121.2 °C | [2] |

| Density | 1.389 g/cm³ | [2] |

| Refractive Index | 1.466 | [2] |

| Vapor Pressure | 0.0047 mmHg at 25°C | [2] |

| LogP | 2.93050 | [2] |

Synonyms: This compound is also known by several other names, including:

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid ethyl ester[1][4][8]

-

3-Chloro-5-(trifluoromethyl)picolinic acid ethyl ester[4]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3] The presence of a trifluoromethyl group imparts unique chemical reactivity and physical properties, making it a valuable intermediate.[2]

-

Pharmaceutical Synthesis: It is an indispensable component for synthesizing Active Pharmaceutical Ingredients (APIs).[3] For instance, it is a key intermediate in the synthesis of Vecrabrutinib, an investigational drug.[9]

-

Agrochemical Development: This compound is utilized in the creation of advanced pesticides and herbicides, contributing to crop protection.[3]

-

Fine Chemical Synthesis: Its versatility makes it a valuable intermediate for a wide range of fine chemical applications, facilitating the development of innovative products across various industries.[3]

Experimental Protocol: Synthesis

The following is a representative, generalized protocol for the synthesis of this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine. This process involves a palladium-catalyzed carbonylation reaction.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Ethanol (absolute)

-

Carbon monoxide (gas)

-

Bis(triphenylphosphine)palladium(II) chloride

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium acetate

-

Autoclave reactor

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate)

-

Chromatography setup for purification

Procedure:

-

Charge a high-pressure autoclave reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane.

-

Add absolute ethanol as the solvent and reactant.

-

Seal the autoclave and purge it with an inert gas, such as argon or nitrogen.

-

Pressurize the reactor with carbon monoxide to approximately 11400 Torr.

-

Heat the reaction mixture to 120°C and maintain this temperature with stirring for 2 hours.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound via palladium-catalyzed carbonylation.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1][8]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Use only in a well-ventilated area or under a fume hood.[8]

-

Avoid breathing vapors, mist, or gas.[8]

-

Wash hands thoroughly after handling.[8]

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Seek immediate medical attention.[8]

References

- 1. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 128073-16-5 | TCI AMERICA [tcichemicals.com]

- 5. 2-PYRIDINECARBOXYLIC ACID, 3-CHLORO-5-(TRIFLUOROMETHYL)-, ETHYL ESTER | 128073-16-5 [chemicalbook.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. georganics.sk [georganics.sk]

- 9. jelsciences.com [jelsciences.com]

An In-depth Guide to the Molecular Weight of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a chemical compound often utilized as a synthetic intermediate in the production of pharmaceuticals and agricultural chemicals. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, quantitative analysis, and the overall characterization of the molecule.

Molecular Formula and Structure

The chemical structure of this compound is defined by its molecular formula.

Molecular Formula: C₉H₇ClF₃NO₂[1][2]

This formula indicates that each molecule is composed of nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The following table outlines the atomic composition and the corresponding atomic weights used for the calculation.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 9 | 12.011[3][4] |

| Hydrogen | H | 7 | 1.008[5][6] |

| Chlorine | Cl | 1 | 35.453[7] |

| Fluorine | F | 3 | 18.998[8] |

| Nitrogen | N | 1 | 14.007[9][10] |

| Oxygen | O | 2 | 15.999[11][12] |

The molecular weight is calculated as follows:

(9 × 12.011) + (7 × 1.008) + (1 × 35.453) + (3 × 18.998) + (1 × 14.007) + (2 × 15.999) = 253.605 g/mol

This calculated value is consistent with the molecular weight found in chemical databases.[1][2][13]

Summary of Molecular Weight Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem[1] |

| Calculated Molecular Weight | 253.605 g/mol | - |

| Reported Molecular Weight | 253.60 g/mol | PubChem[1] |

| Reported Molecular Weight | 253.608 g/mol | Manufacturer Data[13] |

| Reported Molecular Weight | 253.61 g/mol | ChemUniverse[2] |

The minor variations in reported molecular weights can be attributed to rounding and the use of different standard atomic weight values.

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of the compound.

Caption: Molecular weight calculation workflow.

References

- 1. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. chlorineinstitute.org [chlorineinstitute.org]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

An In-depth Technical Guide on the Physical Properties of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical characteristics is essential for its effective handling, application in synthetic routes, and for the development of new chemical entities.

Chemical Identity

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester, Ethyl 3-chloro-5-(trifluoromethyl)picolinate

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 253.61 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 276.8 °C at 760 mmHg66 °C at 0.008 mmHg | [1][3] |

| Density | 1.389 g/cm³ | [1] |

| Refractive Index | 1.466 | [1] |

| Flash Point | 121.2 °C | [1] |

| Vapor Pressure | 0.0047 mmHg at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.93 | [1] |

| pKa (Predicted) | -3.19 ± 0.10 | [1] |

Experimental Protocols

1. Determination of Boiling Point

The boiling point can be determined by distillation.

-

Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are required.

-

Procedure (Atmospheric Pressure):

-

Place a small volume of this compound into the round-bottom flask along with boiling chips.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask. This temperature is the boiling point.

-

-

Procedure (Reduced Pressure):

-

Assemble the apparatus as above, but connect the receiving flask adapter to a vacuum pump.

-

Slowly reduce the pressure to the desired level, as indicated by the manometer.

-

Heat the flask and record the temperature at which the compound boils at that pressure.

-

2. Determination of Density

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the volume to the pycnometer's calibration mark.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Determination of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index.

-

Place a few drops of the this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to reach the temperature of the instrument.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

-

Visualizations

The following diagram illustrates a typical workflow for the physical and structural characterization of a novel chemical compound like this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 2. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 128073-16-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester moiety, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, supported by available experimental data and safety information.

Chemical and Physical Properties

This compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1][2] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128073-16-5 | [3] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [3] |

| Molecular Weight | 253.61 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Purity | >98.0% (GC) | |

| Boiling Point | 276.8 °C at 760 mmHg | [4] |

| Flash Point | 121.2 °C | [4] |

| Density | 1.389 g/cm³ | [4] |

| Refractive Index | 1.466 | [4] |

| LogP | 2.93050 | [4] |

| Vapor Pressure | 0.0047 mmHg at 25°C | [4] |

| pKa (Predicted) | -3.19 ± 0.10 | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.[4]

Synthesis Workflow

Detailed Experimental Protocol

-

Reaction Setup: To a high-pressure autoclave, add 2,3-dichloro-5-(trifluoromethyl)pyridine, ethanol, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane.

-

Reaction Conditions: The autoclave is sealed, pressurized with carbon monoxide to 11400.8 Torr, and heated to 120 °C for 2 hours with stirring.

-

Work-up and Purification: A standard work-up for a palladium-catalyzed reaction would involve cooling the reaction mixture, filtering off the catalyst, and partitioning the residue between an organic solvent and water. The organic layer would then be washed, dried, and concentrated under reduced pressure. Purification of the crude product would likely be achieved by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure, the following characteristic signals can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the pyridine ring. The ethyl group will present as a triplet for the methyl protons and a quartet for the methylene protons. The two aromatic protons will appear as distinct signals, likely doublets, due to their different chemical environments.

13C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The trifluoromethyl group will likely cause splitting of the signal for the carbon to which it is attached.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, C-F stretching of the trifluoromethyl group, and various vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the entire ester group, and potentially the trifluoromethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of such reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a known environmental transformation product of the fungicide fluopicolide.[5]

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4] The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of the final products.

Role in Agrochemicals

This compound is a precursor for the synthesis of various pesticides. For instance, its hydrolysis product, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is a known metabolite of the fungicide fluopicolide.[5]

Role in Pharmaceuticals

In drug discovery, the trifluoromethylpyridine scaffold is utilized in the development of various therapeutic agents. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for a range of biological activities.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Logical Relationships in Application

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, primarily through palladium-catalyzed carbonylation, provides access to a scaffold with desirable properties for the development of new pharmaceuticals and agrochemicals. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential in these critical areas of scientific innovation.

References

- 1. This compound | 128073-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. The document details its chemical properties, synonyms, and outlines a general synthesis protocol. Furthermore, it explores the biological significance of the 3-chloro-5-(trifluoromethyl)pyridine scaffold in drug development, highlighting its role in compounds with various therapeutic activities.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₇ClF₃NO₂. It is commonly used as a building block in organic synthesis.

Table 1: Synonyms and Identifiers

| Category | Identifier |

| Systematic Name | This compound |

| Other Names | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid Ethyl Ester[1] |

| Ethyl 3-chloro-5-(trifluoromethyl)picolinate[1] | |

| 3-Chloro-5-(trifluoromethyl)picolinic Acid Ethyl Ester[1] | |

| 2-Pyridinecarboxylic acid, 3-chloro-5-(trifluoromethyl)-, ethyl ester[2] | |

| CAS Number | 128073-16-5[2] |

| PubChem CID | 22013558[2] |

| EC Number | 833-610-8[2] |

| MDL Number | MFCD06656414[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol [2] |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 276.8 °C at 760 mmHg |

| Density | 1.389 g/cm³ |

| Purity | Typically >98.0% (GC) |

Synthesis Protocol

The synthesis of this compound can be achieved through the carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol. A general experimental procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Ethanol

-

Carbon monoxide

-

Bis(triphenylphosphine)palladium(II) chloride

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium acetate

-

Solvent (e.g., toluene)

Procedure:

-

A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, ethanol, sodium acetate, bis(triphenylphosphine)palladium(II) chloride, and 1,4-bis(diphenylphosphino)butane in a suitable solvent such as toluene.

-

The reactor is sealed and purged with carbon monoxide gas.

-

The mixture is heated to approximately 120°C and pressurized with carbon monoxide to around 11400 Torr.[3]

-

The reaction is stirred at this temperature and pressure for several hours until completion, which can be monitored by techniques like GC-MS.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The resulting mixture is filtered to remove the catalyst and any inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by column chromatography to yield this compound as a clear liquid.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The trifluoromethylpyridine moiety is a key structural motif in numerous agrochemicals and pharmaceuticals.[4] The presence of the trifluoromethyl group often enhances properties such as metabolic stability and membrane permeability.[5]

Derivatives of the 3-chloro-5-(trifluoromethyl)pyridine scaffold have been investigated for a range of biological activities, including:

-

Anticancer Potential: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory Properties: The pyridine structure is a candidate for the development of new anti-inflammatory agents.[6]

-

Antimicrobial Effects: Preliminary research has indicated potential antibacterial and antifungal properties.[6][7]

A notable application of this chemical scaffold is in the development of fungicides. For instance, the related compound Fluopyram, which contains the 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide core, functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.

Signaling Pathway and Mechanism of Action

The fungicidal activity of compounds derived from the 3-chloro-5-(trifluoromethyl)pyridine scaffold, such as Fluopyram, is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.

Caption: Inhibition of Succinate Dehydrogenase by a carboxamide derivative.

Trade Names

Currently, this compound is primarily supplied as a research and development chemical. There are no widely recognized trade names for this specific compound, and it is typically marketed under its chemical name.

References

- 1. This compound | 128073-16-5 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary applications. A significant focus is placed on the biological activity of its corresponding carboxylic acid, which exhibits auxin-like herbicide properties, with a visualization of the involved signaling pathway.

Introduction

This compound, with the CAS number 128073-16-5, is a fluorinated pyridine derivative that has garnered significant interest in the chemical and life sciences industries. The presence of a trifluoromethyl group imparts unique properties such as high lipophilicity, metabolic stability, and strong electron-withdrawing effects, making it a valuable building block for the synthesis of complex, biologically active molecules.[1] This guide serves as a detailed resource for professionals engaged in research and development involving this versatile compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClF₃NO₂ | [2] |

| Molecular Weight | 253.61 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 276.8 °C at 760 mmHg | [1] |

| Flash Point | 121.2 °C | [1] |

| Density | 1.389 g/cm³ | [1] |

| Refractive Index | 1.466 | [1] |

| LogP | 2.93050 | [1] |

| CAS Number | 128073-16-5 | [2] |

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound involves the palladium-catalyzed carbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of ethanol.

Synthesis Workflow

The logical workflow for the synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established palladium-catalyzed carbonylation reactions of halo-pyridines.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)[4]

-

Ethanol (anhydrous)

-

Carbon monoxide (gas cylinder)

-

Bis(triphenylphosphine)palladium(II) chloride

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Sodium acetate (anhydrous)

-

Toluene (anhydrous)

-

Autoclave reactor

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine, bis(triphenylphosphine)palladium(II) chloride, 1,4-bis(diphenylphosphino)butane, and anhydrous sodium acetate in a solvent of anhydrous ethanol and toluene.

-

Reaction Conditions: The autoclave is sealed and purged several times with nitrogen gas before being pressurized with carbon monoxide to approximately 11400.8 Torr. The reaction mixture is then heated to 120 °C with vigorous stirring.[1]

-

Reaction Monitoring: The reaction is maintained at 120 °C for 2 hours.[1] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented. The reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvents.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical sectors. The trifluoromethyl group enhances the biological efficacy and metabolic stability of the final products.[1]

Agrochemicals

This compound serves as a building block for a range of modern pesticides. The pyridinecarboxylic acid moiety is a common feature in many herbicides and fungicides. The presence of the trifluoromethyl group often enhances the potency of these agrochemicals.[5]

Pharmaceuticals

In the pharmaceutical industry, this intermediate is utilized in the synthesis of novel drug candidates. The unique electronic properties and lipophilicity conferred by the trifluoromethyl and chloro substituents are desirable for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

Biological Activity and Signaling Pathway

While this compound is primarily an intermediate, its corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), has been shown to exhibit significant biological activity.[6]

Auxin-like Herbicide Activity

Research has demonstrated that PCA acts as an auxin-like herbicide, causing growth disorders in plants, particularly dicots.[6][7][8] This activity is attributed to its structural similarity to natural auxins and synthetic auxin herbicides like those in the pyridinecarboxylic acid class.[8][9]

Auxin Signaling Pathway

Auxin herbicides function by overwhelming the natural auxin signaling pathway in susceptible plants, leading to uncontrolled growth and eventually, cell death.[9][10] The core of this pathway involves the perception of auxin by specific receptors, which then triggers a signaling cascade leading to changes in gene expression.

The diagram below illustrates the mechanism of action of an auxin-like herbicide, such as PCA, within the plant cell.

References

- 1. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]

- 2. This compound | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 128073-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Building Block: An In-depth Technical Guide to the Core Intermediates in 3-Picoline Synthesis

For Immediate Release

In the intricate world of pharmaceutical and agrochemical development, 3-picoline (3-methylpyridine) stands as a pivotal precursor, forming the backbone of numerous essential molecules, including niacin (Vitamin B3). This technical guide delves into the core of its industrial synthesis, elucidating the key chemical intermediates that pave the way for its formation. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the primary synthetic routes, detailed illustrative experimental protocols for the formation of key intermediate types, and a quantitative comparison of these processes.

The industrial production of 3-picoline is dominated by two primary catalytic pathways, both of which involve the elegant construction of the pyridine ring from simple, readily available starting materials.

The Acetaldehyde-Formaldehyde-Ammonia Route: A Classic Condensation Cascade

One of the most established methods for 3-picoline synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia.[1][2] This process, typically carried out in the gas phase at elevated temperatures over a solid acid catalyst like silica-alumina, is a quintessential example of the Chichibabin pyridine synthesis.[3][4] The reaction proceeds through a complex network of aldol condensations, imine formations, and Michael additions, culminating in cyclization and dehydrogenation to form the aromatic pyridine ring.

While the intermediates in this high-temperature, continuous process are transient and not typically isolated, the key mechanistic steps involve the formation of unsaturated aldehydes and their subsequent reaction with ammonia. The initial steps likely involve the self-condensation of acetaldehyde to form crotonaldehyde and the reaction of acetaldehyde with formaldehyde. These unsaturated carbonyl compounds then serve as the backbone for the pyridine ring.

Key Intermediates and Mechanistic Steps:

The reaction cascade is believed to involve the following key transformations:

-

Aldol Condensation: Acetaldehyde undergoes self-condensation to form 3-hydroxybutanal, which readily dehydrates to crotonaldehyde.

-

Iminé Formation: The carbonyl groups of the aldehydes react with ammonia to form the corresponding imines.

-

Michael Addition: Ammonia or enamines (formed from aldehydes and ammonia) can act as nucleophiles in a Michael-type addition to the α,β-unsaturated carbonyl compounds.

-

Cyclization and Dehydrogenation: A series of further condensations and cyclization of the resulting 1,5-dicarbonyl or related structures, followed by dehydrogenation, leads to the formation of the stable 3-picoline ring.

Caption: Synthesis of 3-Picoline from Acetaldehyde and Formaldehyde.

The Acrolein-Ammonia Pathway: A More Direct Route

A second major industrial route involves the reaction of acrolein with ammonia, again typically in the gas phase over a heterogeneous catalyst.[5][6] This method can be seen as a more direct application of the Chichibabin synthesis, as acrolein is already an α,β-unsaturated aldehyde. The reaction mechanism is believed to involve the formation of key intermediates through Michael addition and subsequent condensation and cyclization.

Key Intermediates and Mechanistic Steps:

-

Michael Addition: The synthesis is thought to be initiated by the 1,4-addition (Michael addition) of ammonia to acrolein to form 3-aminopropanal. This is a crucial step in forming the C-N bond and setting up the carbon skeleton.

-

Condensation and Imine Formation: 3-Aminopropanal can then react with another molecule of acrolein. This can proceed through the formation of an enamine from 3-aminopropanal, which then acts as a nucleophile.

-

Cyclization and Dehydrogenation: The resulting acyclic intermediate, a substituted 1,5-dialdehyde equivalent, undergoes intramolecular condensation and cyclization to form a dihydropicoline intermediate. Subsequent dehydrogenation yields the final 3-picoline product.

Caption: Synthesis of 3-Picoline from Acrolein and Ammonia.

Illustrative Experimental Protocols for Key Intermediate Formation Steps

While the industrial synthesis of 3-picoline is a continuous, high-temperature process where intermediates are not isolated, the following protocols illustrate the fundamental reaction types involved in the formation of the key acyclic precursors. These procedures are based on well-established laboratory methods for aldol condensations and Michael additions and are intended for educational and research purposes.

Note: These are generalized procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should always be taken when handling these reagents.

Protocol 1: Illustrative Aldol Condensation of Acetaldehyde

This protocol demonstrates the base-catalyzed self-condensation of acetaldehyde to form 3-hydroxybutanal, which is a precursor to crotonaldehyde.

Materials:

-

Acetaldehyde

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Water (deionized)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve acetaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise to the reaction mixture while stirring vigorously.

-

Continue stirring the reaction in the ice bath for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxybutanal.

Protocol 2: Illustrative Aza-Michael Addition of Ammonia to an α,β-Unsaturated Aldehyde

This protocol illustrates the addition of an ammonia source to an α,β-unsaturated aldehyde, representing the initial step in the acrolein-ammonia pathway.

Materials:

-

α,β-Unsaturated aldehyde (e.g., Crotonaldehyde as a model for Acrolein)

-

Ammonium acetate (as an ammonia source)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the α,β-unsaturated aldehyde (1.0 eq) and ammonium acetate (1.5 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product, the β-amino aldehyde, can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction types involved in the synthesis of 3-picoline intermediates. It is important to note that yields and optimal conditions can vary significantly based on the specific substrates, catalysts, and reaction scale.

| Reaction Type | Reactants | Catalyst/Reagent | Typical Temperature (°C) | Typical Yield (%) |

| Aldol Condensation | Acetaldehyde | NaOH or KOH | 0 - 25 | 50 - 70 |

| Aza-Michael Addition | α,β-Unsaturated Aldehyde, Ammonia Source | Acid or Base catalyst | Room Temperature | 60 - 90 |

| Industrial Process Parameter | Acetaldehyde/Formaldehyde/Ammonia Route | Acrolein/Ammonia Route |

| Catalyst | Silica-Alumina | Metal-promoted Zeolites (e.g., ZSM-5) |

| Temperature Range (°C) | 350 - 500 | 300 - 450 |

| Phase | Gas Phase | Gas Phase |

| Overall 3-Picoline Yield (%) | 40 - 60 | 50 - 70 |

Conclusion

The synthesis of 3-picoline is a testament to the power of catalytic organic chemistry in transforming simple molecules into valuable, complex structures. By understanding the fundamental reaction steps and the nature of the key intermediates in both the acetaldehyde-formaldehyde and acrolein-based routes, researchers can gain deeper insights into the optimization of these industrial processes. The illustrative protocols and data provided herein serve as a foundational guide for professionals in the chemical and pharmaceutical industries, fostering further innovation in the synthesis of this critical heterocyclic building block.

References

Role of trifluoromethylpyridine derivatives in research

An In-depth Technical Guide on the Role of Trifluoromethylpyridine Derivatives in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a class of heterocyclic organic compounds that have become indispensable in modern chemical research and development. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which significantly influence the molecule's biological activity.[1][2] These attributes have established TFMP derivatives as privileged structures in the discovery and development of novel pharmaceuticals, advanced agrochemicals, and functional materials.[3][4]

The trifluoromethyl group's strong electron-withdrawing nature and the pyridine ring's ability to act as a hydrogen bond acceptor create a powerful combination for modulating interactions with biological targets.[1][3] This has led to the successful commercialization of numerous TFMP-containing products, including at least five pharmaceuticals, two veterinary products, and over 20 agrochemicals.[5][6] This guide provides a comprehensive overview of the synthesis, diverse applications, and key experimental methodologies related to trifluoromethylpyridine derivatives, serving as a technical resource for professionals in the field.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of TFMP derivatives is primarily achieved through three main strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[6]

-

Chlorine/Fluorine Exchange: This is a common industrial method that starts with a trichloromethylpyridine precursor. The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using hydrogen fluoride (HF) under pressure and in the presence of a metal halide catalyst.[7] This method is particularly effective for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[5]

-

Cyclocondensation with CF3-Building Blocks: This versatile approach involves constructing the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group.[8] Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][6] This strategy allows for the creation of a wide variety of substituted TFMPs.

-

Direct Trifluoromethylation: This method involves the direct introduction of a -CF3 group onto a pre-existing pyridine ring. While conceptually straightforward, it can present challenges with regioselectivity. Modern techniques often employ trifluoromethyl active species, such as trifluoromethyl copper, to react with halo-pyridines.[5][6]

Applications in Research

Pharmaceutical and Medicinal Chemistry

The unique properties of the TFMP scaffold have made it a cornerstone in the development of therapies for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1][9]

Kinase Inhibition: Many TFMP derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][10]

-

PI3K/mTOR Pathway: The compound PQR309 (bimiralisib) is a brain-penetrant, pan-class I PI3K/mTOR inhibitor based on a 4-(trifluoromethyl)pyridin-2-amine core. It has entered clinical trials for treating solid tumors and lymphomas.[11]

-

EGFR and PYK2: Novel series of 5-trifluoromethylpyrimidine derivatives show significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key driver in several cancers.[10] Other derivatives have been designed to target Proline-rich Tyrosine Kinase 2 (PYK2), which is involved in cancer cell migration and invasion.[10][12]

-

FLT3/CHK1: Dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) have been developed using a 5-trifluoromethyl-2-aminopyrimidine scaffold. These show promise in overcoming resistance to existing therapies for acute myeloid leukemia (AML).[13]

Antiviral Activity: TFMP derivatives have shown significant promise as antiviral agents.

-

Tobacco Mosaic Virus (TMV): A major focus of agrochemical research has been the development of TFMP derivatives to combat plant viruses. Several novel acylurea and thiourea derivatives containing a TFMP moiety have demonstrated potent activity against TMV.[14][15] Their mechanism often involves binding to the TMV coat protein (CP), which obstructs the self-assembly of viral particles.[14][15]

-

Human Immunodeficiency Virus (HIV): Tipranavir, an approved HIV protease inhibitor, features a trifluoromethylpyridine structure, highlighting the utility of this scaffold in human antiviral drug design.[3]

| Compound Class/Name | Target(s) | Biological Activity | Therapeutic Area/Application |

| PQR309 (Bimiralisib) | PI3K, mTOR | Nanomolar dissociation constants for class I PI3Ks | Oncology (Brain Tumors) |

| Enasidenib | IDH2 | Allosteric inhibitor | Oncology (AML) |

| Apalutamide | Androgen Receptor | Antagonist | Oncology (Prostate Cancer) |

| Tipranavir | HIV Protease | Protease inhibitor | Antiviral (HIV) |

| Acylurea Derivative (7x) | TMV Coat Protein | Curative EC50: 211.8 µg/mL; Kd: 19.8 µM | Antiviral (Agrochemical) |

| Piperazine Derivative (A16) | Plant Activator | Protective EC50 (TMV): 18.4 µg/mL | Antiviral (Agrochemical) |

| FLT3/CHK1 Inhibitor (30) | FLT3, CHK1 | High kinase potency (nanomolar range) | Oncology (AML) |

Table 1: Summary of selected trifluoromethylpyridine derivatives in pharmaceutical and antiviral research. Data sourced from[3][11][13][15][16].

Agrochemicals

The agrochemical industry was one of the first to harness the potential of TFMP derivatives, leading to the development of highly effective and often selective crop protection agents.[5][6] More than half of the pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[6]

-

Herbicides: Fluazifop-butyl was the first commercialized herbicide containing a TFMP moiety and acts by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses.[5] Pyroxsulam is another key herbicide that inhibits acetolactate synthase (ALS).[6]

-

Insecticides: Flonicamid is a selective insecticide against aphids that functions as a chordotonal organ modulator.[6] Chlorfluazuron is an insect growth regulator that inhibits chitin biosynthesis in larval stages of pests like Lepidoptera.[6][8]

-

Fungicides and Nematicides: Fluazinam is a potent fungicide that works by interfering with the energy production process in fungi.[8] Fluazaindolizine was developed as a nematicide, with the trifluoromethyl group at the 6-position being crucial for its activity against root-knot nematodes.[5]

| Compound Name | Type | Mode of Action | Target Organism(s) |

| Fluazifop-butyl | Herbicide | Acetyl-CoA Carboxylase (ACCase) inhibition | Perennial grass weeds |

| Pyroxsulam | Herbicide | Acetolactate Synthase (ALS) inhibition | Key weeds in cereal crops |

| Flonicamid | Insecticide | Chordotonal organ modulation | Aphids |

| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibition | Lepidoptera, Diptera |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | Fungi |

| Fluazaindolizine | Nematicide | Complex II of mitochondrial respiration | Root-knot nematodes |

Table 2: Summary of selected trifluoromethylpyridine derivatives in agrochemical research. Data sourced from[5][6][8].

Materials Science

The application of TFMP derivatives is an emerging area in materials science. The unique electronic and thermal properties conferred by the CF3-pyridine structure make these compounds suitable for developing advanced polymers, liquid crystals, and organic light-emitting diode (OLED) materials.[2][17]

Experimental Protocols

Protocol 1: Synthesis of 4-Trifluoromethyl-dihydropyrimidin-2(1H)-one (Biginelli Reaction)

This protocol describes a classic multicomponent reaction to synthesize a trifluoromethyl-substituted dihydropyrimidine, a valuable bioactive compound.[18]

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture at reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath.

-

Filtration: Collect the precipitated solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol and dry to afford the final product.

-

Purification (Optional): The product can be further purified by recrystallization from ethanol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a TFMP derivative against a target protein kinase.[10]

-

Reagents: Prepare a reaction buffer, the target kinase enzyme, a suitable substrate (e.g., a peptide), ATP, and the test compound (TFMP derivative) at various concentrations.

-

Reaction Mixture: In a 96-well plate, add the kinase, substrate, and test compound to the reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity. A common method is to measure the amount of phosphorylated substrate using a labeled antibody in an ELISA-based format or by detecting ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Antiviral Activity Assay against TMV (Half-Leaf Method)

This protocol is used to evaluate the curative, protective, and inactivation activities of TFMP compounds against Tobacco Mosaic Virus in vivo.[19]

-

Virus Cultivation: Propagate TMV in a suitable host plant (e.g., Nicotiana tabacum). Purify the virus from infected leaves.

-

Plant Preparation: Use healthy local lesion host plants (e.g., Nicotiana glutinosa) of a similar age and size for the assay.

-

Curative Activity:

-

Gently rub the entire surface of each leaf with a 600-mesh carborundum powder.

-

Inoculate the leaves by gently wiping them with a purified TMV solution (e.g., 6 x 10⁻³ mg/mL).

-

After 2 hours, smear the left side of each leaf with a solution of the test compound (e.g., 500 µg/mL). Smear the right side with a solvent control.

-

-

Protective Activity:

-

Smear the left side of each leaf with the test compound solution and the right side with the solvent control.

-

After 2 hours, inoculate the entire leaf surface with the TMV solution.

-

-

Inactivation Activity:

-

Mix the test compound solution with the TMV solution in a 1:1 ratio and let it stand for 30 minutes.

-

Inoculate the left side of the leaves with this mixture. Inoculate the right side with a mixture of the solvent control and TMV solution.

-

-

Incubation and Observation: Keep the treated plants in a greenhouse for 3-4 days.

-

Data Collection: Count the number of local lesions on both the treated (left) and control (right) sides of each leaf.

-

Calculation: Calculate the inhibition rate (%) using the formula: Inhibition Rate = [(C - T) / C] * 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and powerful class of compounds with a profound impact on research, particularly in the life sciences. Their unique physicochemical properties, derived from the synergy between the trifluoromethyl group and the pyridine ring, have enabled the development of successful drugs and agrochemicals.[5][6] The continued exploration of new synthetic methodologies and biological applications ensures that TFMP derivatives will remain a critical tool for scientists and researchers. Future research is expected to further expand their role in treating complex diseases, ensuring global food security, and creating novel functional materials.[2][5]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridines in Drug Discovery-Whitepaper [promotion.pharmablock.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]